2,7-Nonadien-5-one, 2,8-dimethyl-
Overview
Description
2,7-Nonadien-5-one, 2,8-dimethyl- is an organic compound with the molecular formula C11H18O It is a ketone with a unique structure characterized by two double bonds and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Nonadien-5-one, 2,8-dimethyl- can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of 2,7-Nonadien-5-one, 2,8-dimethyl- may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as acidic or basic resins can be employed to enhance the reaction rate and selectivity. The product is then purified through distillation or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Nonadien-5-one, 2,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or hydrogen halides can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2,7-Nonadien-5-one, 2,8-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,7-Nonadien-5-one, 2,8-dimethyl- involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds in the compound can participate in conjugation with other functional groups, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3,7-Nonadien-2-one, 4,8-dimethyl-: This compound has a similar structure but differs in the position of the double bonds and the ketone group.
4,8-Dimethyl-3,7-nonadien-2-one: Another similar compound with slight variations in the structure.
Uniqueness
2,7-Nonadien-5-one, 2,8-dimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
IUPAC Name |
2,8-dimethylnona-2,7-dien-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-9(2)5-7-11(12)8-6-10(3)4/h5-6H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJXBGLGSMFXOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=O)CC=C(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452492 | |
Record name | 2,7-Nonadien-5-one, 2,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26536-72-1 | |
Record name | 2,7-Nonadien-5-one, 2,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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